Daidzein 4'-O-glucuronide

Description

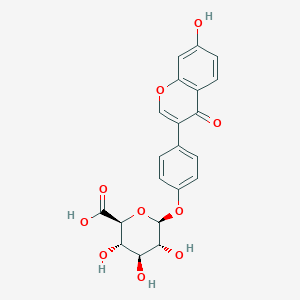

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUYSKUVHUPXBV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635942 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-77-3 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation and Enzymology of Daidzein Glucuronidation

Daidzein (B1669772) Metabolic Pathways Leading to Glucuronide Conjugation

Daidzein undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, after being absorbed in the body. frontiersin.org These conjugation reactions are crucial for the detoxification and elimination of this dietary phytoestrogen. frontiersin.org The resulting glucuronide and sulfate (B86663) conjugates are the main forms in which daidzein is excreted in urine. frontiersin.org

Regioselective Glucuronidation at the 4'-Hydroxyl Position

The glucuronidation of daidzein is a regioselective process, meaning that the attachment of glucuronic acid occurs at specific hydroxyl groups on the daidzein molecule. researchgate.netnih.gov Daidzein possesses two hydroxyl groups at the 7 and 4' positions, both of which are susceptible to glucuronidation. researchgate.netnih.gov This results in the formation of two primary monoglucuronides: daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide. mdpi.com

Studies using human liver and intestinal microsomes have demonstrated that the formation of these two glucuronides varies depending on the tissue. nih.gov While both the liver and intestines can produce both isomers, the relative abundance of each can differ, highlighting the tissue-specific nature of daidzein metabolism. nih.gov For instance, in human intestinal microsomes, the intrinsic clearance (CLint) for the formation of daidzein-4'-O-glucuronide is significantly higher than in liver microsomes of several species, including monkeys, mice, and rats, suggesting a prominent role of the intestine in its formation. nih.gov

Identification and Characterization of Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Daidzein Glucuronidation

The glucuronidation of daidzein is catalyzed by a family of enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). researchgate.net Several UGT isoforms have been identified as being involved in this process, with varying efficiencies and specificities. drugbank.comacs.orgnih.gov

Contributions of Human Liver UGT1A1 and UGT1A9 Activities to Daidzein Glucuronide Formation

In the human liver, UGT1A1 and UGT1A9 are major contributors to the glucuronidation of daidzein. nih.gov Studies using human liver microsomes and recombinant UGT enzymes have confirmed that both UGT1A1 and UGT1A9 catalyze the formation of the main glucuronides of daidzein. nih.gov Research has shown a correlation between the activity levels of these two UGT isoforms and the rate of daidzein glucuronidation in human liver microsomes. nih.gov Interestingly, daidzein has been found to stimulate the 3-glucuronidation of estradiol, a reaction exclusively catalyzed by UGT1A1, suggesting a potential interaction between isoflavone (B191592) and estrogen metabolism. oup.comoup.com

Role of Recombinant Human UGT1A8 in Daidzein Glucuronidation

Recombinant human UGT1A8, an extrahepatic UGT isoform primarily expressed in the gastrointestinal tract, has also been shown to actively metabolize daidzein. nih.govproteinatlas.org Along with UGT1A1 and UGT1A10, UGT1A8 is a key enzyme responsible for the formation of daidzein glucuronides. scispace.com The activity of these intestinal UGTs is significant as it contributes to the first-pass metabolism of daidzein before it enters systemic circulation. e-century.us Among several UGT isoforms tested, UGT1A8, along with UGT1A1, demonstrated high catalytic ability in the glucuronidation of certain flavonoids. nih.gov

Contributions of Gut Microbiota to Daidzein Biotransformation and Subsequent Glucuronide Formation

The gut microbiota plays a pivotal role in the biotransformation of daidzein, which can precede its glucuronidation. nih.govresearchgate.net Before absorption, daidzein glycosides (like daidzin) are hydrolyzed by bacterial β-glucosidases to release the aglycone, daidzein. tandfonline.com The gut microbiota can then further metabolize daidzein into other compounds, such as equol (B1671563) and O-desmethylangolensin (O-DMA). nih.govmdpi.com

This microbial metabolism is a critical step, as the resulting metabolites can then be absorbed and undergo glucuronidation in the liver and other tissues. tandfonline.com The ability to produce equol from daidzein is not universal and depends on the presence of specific bacteria in an individual's gut, including species from the Coriobacteriaceae family. nih.gov This highlights the significant inter-individual variability in daidzein metabolism, which is influenced by the composition of the gut microbiome. nih.gov The metabolites produced by the gut microbiota can then enter the enterohepatic circulation, where they are subject to further Phase II conjugation, including glucuronidation. nih.gov

Interactive Data Table: UGT Isoforms Involved in Daidzein Glucuronidation

| UGT Isoform | Location | Role in Daidzein Glucuronidation | Reference |

| UGT1A1 | Liver, Intestine | Major contributor to daidzein glucuronidation. nih.gov Catalyzes the formation of daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide. mdpi.comnih.gov | mdpi.comnih.gov |

| UGT1A9 | Liver | Major contributor to daidzein glucuronidation in the liver. nih.gov | nih.gov |

| UGT1A8 | Intestine | Key enzyme in the intestinal glucuronidation of daidzein. nih.govproteinatlas.orgscispace.com | nih.govproteinatlas.orgscispace.com |

| UGT1A10 | Intestine | Involved in the intestinal glucuronidation of isoflavones. drugbank.comnih.gov | drugbank.comnih.gov |

Structural Determinants Influencing Regioselectivity and Efficiency of Daidzein Glucuronidation

The biotransformation of daidzein via glucuronidation is a highly specific process, where the attachment of glucuronic acid is not random but is dictated by the structural features of the daidzein molecule itself. This regioselectivity, along with the efficiency of the reaction, is governed by the interplay between the substrate's structure and the unique characteristics of the various UDP-glucuronosyltransferase (UGT) enzyme isoforms.

Daidzein presents two primary sites for glucuronidation: the hydroxyl groups at the 7 and 4' positions. The formation of daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide is a key metabolic step, and research has shown that different UGT isoforms exhibit distinct preferences for these positions. For instance, UGT1A1 demonstrates a clear regioselective pattern, favoring the 7-OH position over the 4'-OH position. scispace.com Conversely, other isoforms like UGT1A10 are more inclined to metabolize the 4'-OH group. scispace.com

The structural arrangement of the isoflavone core is a critical factor for enzyme recognition and the subsequent catalytic process. The planarity of the molecule and the precise location of the hydroxyl groups are pivotal for how daidzein fits into the active site of a UGT enzyme. The electronic properties and the steric hindrance of these hydroxyl groups affect their ability to interact with the amino acid residues within the enzyme's active site and the co-substrate, UDP-glucuronic acid (UDPGA).

Studies involving various isoflavones have shed light on the structural requirements for UGT-mediated glucuronidation. For example, the presence or absence of a hydroxyl group at the 5-position can significantly influence which UGT isoforms are active. nih.gov Isoflavones lacking a 5-hydroxyl group, such as daidzein, are not substrates for UGT2B7. nih.gov This highlights the high degree of specificity that UGT enzymes have for their substrates, where even subtle changes in the molecular structure can lead to profound differences in metabolic outcomes.

The efficiency of daidzein glucuronidation is also influenced by the specific UGT isoform involved. UGT1A1 and UGT1A9 have been identified as major contributors to the metabolism of daidzein in the human liver. nih.gov Research has shown that at higher concentrations of isoflavones (above 10 μM), the liver is predicted to be the primary site for daidzein metabolism. nih.gov The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), further underscore the differences in efficiency among UGT isoforms.

Below are tables summarizing the kinetic parameters for daidzein glucuronidation by various human UGT isoforms and in different tissue microsomes.

Table 1: Kinetic Parameters of Daidzein Glucuronidation by Human UGT Isoforms

| UGT Isoform | Glucuronidation Site | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| UGT1A1 | 7-OH | 1.0 | 500 |

| UGT1A8 | - | - | - |

| UGT1A9 | - | - | - |

| UGT1A10 | 4'-OH | - | - |

Data for UGT1A8, UGT1A9, and UGT1A10 were not fully detailed in the provided search results.

Table 2: Intrinsic Clearance (CLint) for Daidzein Glucuronidation in Liver and Intestinal Microsomes

| Species | Tissue | Glucuronidation Site | CLint (mL/min/mg protein) |

|---|---|---|---|

| Human | Liver | 7-OH | 1.0 |

| Human | Liver | 4'-OH | 1.0 |

| Human | Intestine | 7-OH | 1.0 |

| Human | Intestine | 4'-OH | 1.0 |

| Monkey | Liver | 7-OH | 49 |

| Monkey | Liver | 4'-OH | 4.0 |

| Monkey | Intestine | 7-OH | 2.2 |

| Monkey | Intestine | 4'-OH | 0.08 |

| Rat | Liver | 7-OH | 5.3 |

| Rat | Liver | 4'-OH | 0.4 |

| Rat | Intestine | 7-OH | 2.4 |

| Rat | Intestine | 4'-OH | 0.05 |

| Mouse | Liver | 7-OH | 0.7 |

| Mouse | Liver | 4'-OH | 1.0 |

| Mouse | Intestine | 7-OH | 0.8 |

| Mouse | Intestine | 4'-OH | 0.07 |

Adapted from a study on regioselective glucuronidation of daidzein in various species. nih.gov

These findings collectively demonstrate that the regioselectivity and efficiency of daidzein glucuronidation are complex phenomena, intricately linked to the structural characteristics of both the isoflavone and the metabolizing UGT enzymes.

Pharmacokinetic and Dispositional Aspects of Daidzein Glucuronides

Systemic Absorption and Distribution of Daidzein (B1669772) Glucuronides in Biological Systems

The systemic fate of daidzein is heavily influenced by its conversion to glucuronide and sulfate (B86663) conjugates. These metabolites are the primary forms found circulating in the bloodstream and distributed throughout the body's tissues.

After oral intake of soy products or daidzein, the parent compound is rapidly metabolized, leading to the appearance of its conjugates in the plasma. Glucuronides represent a major proportion of the total isoflavones circulating in the plasma. Studies in humans have shown that daidzein glucuronides can constitute approximately 33% to 62% of the total daidzein concentration in plasma. nih.govnih.gov In addition to monoglucuronides, mixed conjugates containing both a glucuronide and a sulfate group have also been identified, accounting for about 30% of total daidzein in plasma. nih.gov

The time to reach peak plasma concentration (t_max) for daidzein glucuronide is typically observed around 4.5 to 6.0 hours after ingestion. nih.gov The apparent plasma half-life (t_½λz) of daidzein glucuronide has been reported to be approximately 3.2 to 8.4 hours, indicating significant differences in the pharmacokinetics between various conjugates. nih.gov

| Conjugate | Time to Peak (t_max) (hours) | Apparent Half-Life (t_½λz) (hours) | Reference |

|---|---|---|---|

| Daidzein Glucuronide | 4.5 - 6.0 | 3.2 - 8.4 | nih.gov |

| Daidzein Sulfate | 4.5 | 3.1 | nih.gov |

Research using advanced imaging techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) has provided insights into the specific distribution of daidzein metabolites in various organs. In mice, daidzein glucuronide conjugates have been observed in the liver and kidney. nih.govfrontiersin.org Glucuronidation is a primary metabolic pathway that occurs predominantly in the liver. nih.govfrontiersin.org

Following their formation, these glucuronide metabolites are distributed via circulation to other organs. Studies in rats have shown that total daidzein concentrations (including free and conjugated forms) are typically three- to five-fold higher in the liver and kidney compared to plasma levels. europa.eu Lower levels have been detected in other tissues such as the lungs, spleen, and heart. nih.govfood.gov.uk This distribution pattern highlights the central role of the liver in metabolism and the kidneys in the excretion process.

The ability of daidzein and its metabolites to cross the blood-brain barrier (BBB) is a key factor for its potential neurological effects. While the aglycone form, daidzein, has been shown to cross the BBB, the penetration of its glucuronide conjugates is less clear. researchgate.netmdpi.com It is generally assumed that the physicochemical properties of glucuronides, specifically their increased size and water solubility, are not compatible with passive diffusion across the BBB. acs.org

Some studies in mice have detected daidzein sulfates in brain tissue, suggesting that these specific conjugates can penetrate the BBB. nih.govfrontiersin.org However, daidzein glucuronides were not detected in the brain under the same experimental conditions. nih.govfrontiersin.org In some rat studies, concentrations of daidzein conjugates in the brain were below the analytical detection limit. europa.eu Therefore, current evidence suggests that the brain penetration of daidzein glucuronides is limited, in contrast to its aglycone precursor and potentially its sulfate conjugates.

Excretion Pathways of Daidzein Glucuronides and Related Conjugates

Following systemic circulation, daidzein glucuronides are efficiently filtered by the kidneys and eliminated in the urine. Numerous studies confirm that glucuronides are the predominant form of daidzein metabolites found in urine. nih.govfrontiersin.orgaacrjournals.orgjfda-online.com In humans, daidzein glucuronides can account for approximately 73% of the total daidzein excreted in urine. nih.gov

Studies have quantified the urinary recovery of daidzein and its conjugates. After consuming a soy beverage, about 21.2% of the daidzein dose was excreted in the urine as glucuronides. aacrjournals.org The apparent terminal half-life for urinary excretion of daidzein glucuronides has been reported to be around 3.8 to 4.9 hours. aacrjournals.orgjfda-online.com This rapid excretion underscores the efficiency of the glucuronidation pathway in detoxifying and clearing daidzein from the system.

| Parameter | Value | Reference |

|---|---|---|

| Percent of Dose Excreted as Glucuronides | 21.2 ± 1.5% | aacrjournals.org |

| Percent of Total Urinary Daidzein as Glucuronides | 73 ± 4% | nih.gov |

| Apparent Terminal Half-Life | 3.8 ± 0.4 hours | aacrjournals.org |

| Mean Elimination Half-Life | 4.9 ± 1.1 hours | jfda-online.com |

Enterohepatic recirculation significantly influences the pharmacokinetics and disposition of daidzein and its glucuronides. This process involves the excretion of conjugated metabolites from the liver into the bile, their subsequent entry into the intestinal lumen, and their reabsorption. nih.govnih.govrsc.org

Studies in rats have demonstrated that daidzein conjugates are efficiently excreted into the bile, with approximately 30% of a dose being eliminated via this route within 8 hours. europa.eu Once in the intestine, bacterial enzymes, specifically β-glucuronidases, can hydrolyze the glucuronide conjugates back to the aglycone, daidzein. food.gov.uk This free daidzein is then available for reabsorption into the portal circulation, returning to the liver where it can be re-conjugated. This recycling mechanism prolongs the residence time and apparent half-life of daidzein in the body. aacrjournals.orgnih.gov Research has highlighted that the direct biliary excretion of flavonoid glucuronides generated outside the liver (e.g., in the intestine) is a highly efficient clearance mechanism that facilitates enterohepatic recycling without necessarily requiring hepatic conjugation in the first pass. nih.gov

Desulfation and Deglucuronidation Processes during Renal Excretion

The profile of daidzein metabolites in urine differs significantly from that in plasma, indicating that substantial metabolic processing occurs during renal excretion. nih.govresearchgate.net While mixed conjugates, such as daidzein-7-glucuronide-4'-sulfate (D-7G-4'S), are major circulating forms in the plasma, they are found in much lower proportions in urine. nih.gov Conversely, single-conjugate forms like daidzein-7-glucuronide constitute a much larger fraction of the metabolites excreted in urine, accounting for approximately half of the total daidzein metabolites eliminated via this route. nih.govresearchgate.net

This discrepancy strongly suggests the involvement of active desulfation and deglucuronidation processes within the kidney. nih.govscispace.com Enzymes in the renal tissue likely cleave sulfate and glucuronic acid moieties from diconjugated metabolites like D-7G-4'S prior to their final elimination into the urine. nih.gov This renal processing highlights the kidney's active role in modulating the final metabolic profile of isoflavones excreted from the body. After oral administration of daidzin (B1669773) (a glycoside precursor to daidzein) to rats, daidzein 7-O-beta-D-glucuronide was identified as a major urinary and biliary metabolite. nih.gov

Comparative Pharmacokinetics of Daidzein 4'-O-Glucuronide Relative to Other Daidzein Conjugates

The pharmacokinetic profiles of daidzein's primary conjugates—glucuronides and sulfates—exhibit notable differences and similarities. Studies analyzing plasma and urine after soy consumption have provided key data to compare these metabolites directly.

In plasma, both daidzein glucuronide and daidzein sulfate show a similar time to reach peak concentration (Tmax), occurring at approximately 4.5 hours post-ingestion. nih.gov Their apparent half-lives (t½) are also closely matched, with daidzein glucuronide having a half-life of 3.2 hours and daidzein sulfate a half-life of 3.1 hours. nih.gov However, their relative abundance in circulation can differ, with glucuronides representing a smaller percentage of total isoflavones in plasma compared to urine. nih.gov One study identified daidzein-7-glucuronide-4'-sulfate as the predominant metabolite in plasma, accounting for 53.3% of the area under the curve (AUC) for daidzein and its metabolites. nih.govresearchgate.net

Urinary pharmacokinetic data shows a slightly different picture. The apparent terminal half-life for daidzein glucuronides has been measured at 3.8 hours, which is very similar to the 3.9-hour half-life measured for daidzein sulfates. aacrjournals.orgaacrjournals.orgnih.gov Following a dose of daidzein, about 21.2% is excreted in the urine as glucuronides, whereas only 5.5% is excreted as sulfates. aacrjournals.orgaacrjournals.org

Table 1: Comparative Pharmacokinetic Parameters of Daidzein Conjugates

| Parameter | Daidzein Glucuronide | Daidzein Sulfate | Source Matrix | Reference |

|---|---|---|---|---|

| Apparent Half-Life (t½) | 3.2 hours | 3.1 hours | Plasma | nih.gov |

| Time to Peak (Tmax) | 4.5 hours | 4.5 hours | Plasma | nih.gov |

| Apparent Terminal Half-Life | 3.8 ± 0.4 hours | 3.9 ± 0.5 hours | Urine | aacrjournals.orgaacrjournals.org |

| % of Dose Excreted | 21.2 ± 1.5% | 5.5 ± 0.8% | Urine | aacrjournals.orgaacrjournals.org |

Factors Modulating Daidzein Glucuronide Pharmacokinetics

Inter-individual Variability and UGT1A1 Functional Polymorphism

The process of glucuronidation, which attaches a glucuronic acid molecule to daidzein, is a critical step in its metabolism and is primarily carried out by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.goviomcworld.com Research has identified specific UGT isoforms as the main catalysts for this reaction. In the human liver, UGT1A1 and UGT1A9 are major contributors to the glucuronidation of daidzein. nih.gov Intestinal isoforms, particularly UGT1A8 and UGT1A10, also play a significant role. iomcworld.comacs.org

Significant inter-individual variability in the metabolism of daidzein is observed, and this can be partly attributed to genetic differences in the UGT enzymes. nih.goviomcworld.com The gene for UGT1A1 is known to have a well-characterized functional polymorphism (genetic variant), which can alter enzyme activity. nih.gov Such polymorphisms can lead to differences in the rate and extent of daidzein glucuronidation among individuals. researchgate.net For instance, the UGT1A1*28 polymorphism has been associated with changes in the urinary profile of isoflavone (B191592) metabolites, affecting the ratio of sulfates to glucuronides. researchgate.net This genetic variability may influence the systemic exposure and potential biological effects of daidzein and its metabolites. nih.gov

Table 2: Major UGT Isoforms Involved in Daidzein Glucuronidation

| UGT Isoform | Primary Location | Reference |

|---|---|---|

| UGT1A1 | Liver, Intestine | nih.goviomcworld.com |

| UGT1A9 | Liver | nih.goviomcworld.com |

| UGT1A8 | Intestine | iomcworld.comacs.org |

| UGT1A10 | Intestine | iomcworld.comacs.org |

Impact of Absorption-Limited Elimination on Pharmacokinetic Parameters

The pharmacokinetic profile of daidzein and its glucuronides can be influenced by a phenomenon known as absorption-limited elimination, sometimes referred to as "flip-flop" kinetics. This occurs when the rate of absorption from the gastrointestinal tract is slower than the rate of elimination from the body. aacrjournals.org In such cases, the terminal half-life observed in plasma or urine does not reflect the elimination rate but is instead dictated by the slower absorption rate. aacrjournals.orgaacrjournals.org

Biological Activities and Mechanistic Studies of Daidzein 4 O Glucuronide

Cellular and Molecular Interactions of Daidzein (B1669772) Glucuronides

The conjugation of glucuronic acid to daidzein alters its chemical properties, which in turn affects its interaction with cellular components and its metabolic fate. The position of this glucuronidation is a key determinant of the metabolite's biological activity.

Influence of Glucuronidation Position on Receptor Binding and Metabolic Stability

Glucuronidation generally diminishes the binding affinity of isoflavones to estrogen receptors (ERs) compared to their aglycone forms. This is attributed to the increased size and polarity of the glucuronide moiety, which can sterically hinder the molecule's entry into the receptor's binding pocket. However, the extent of this reduction in affinity may vary between different positional isomers. For instance, studies on other flavonoids have shown that the location of the glucuronide group can differentially affect biological activity.

In terms of metabolic stability, glucuronides are generally more water-soluble and are more readily excreted from the body. The apparent terminal half-life for daidzein glucuronides in urine has been reported to be approximately 3.8 hours aacrjournals.org. The metabolic stability of Daidzein 4'-O-glucuronide is also influenced by the activity of β-glucuronidases, enzymes that can deconjugate the glucuronic acid, releasing the active aglycone, daidzein. The susceptibility to enzymatic hydrolysis may differ between positional isomers, thereby affecting the local and systemic availability of the active form. The breast cancer resistance protein (BCRP), an efflux transporter, plays a significant role in the disposition of daidzein and its conjugated metabolites, including glucuronides and sulfates nih.gov.

| Compound | Receptor Binding Affinity (Relative to Daidzein) | Metabolic Half-Life (General Observation) |

|---|---|---|

| Daidzein | High | Variable, subject to rapid metabolism |

| This compound | Lower than Daidzein (Specific comparative data with other isomers is limited) | Generally shorter than the aglycone due to increased excretion |

| Daidzein 7-O-glucuronide | Lower than Daidzein (Specific comparative data with 4'-O-isomer is limited) | Generally shorter than the aglycone due to increased excretion |

Molecular Docking Analyses for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not widely available, analyses of its parent compound, daidzein, provide foundational insights into its potential interactions.

Molecular docking studies have shown that daidzein can effectively bind to various protein targets, including the estrogen receptor. For instance, daidzein has been shown to interact with the estrogen receptor through hydrogen bonds with specific amino acid residues such as GLU353 and GLY521 nih.gov. In silico studies have also revealed that daidzein can form a stable complex with the Lox-2 receptor, with a higher hydrogen bond propensity with the Asp775 residue nih.gov.

The addition of a glucuronide group at the 4'-O-position would significantly alter the size, shape, and polarity of the daidzein molecule. This modification would likely change its binding mode and affinity for target proteins. A study on the closely related compound, daidzein 4'-sulfate, demonstrated stable binding within the active site of β-ketoacyl-[acyl carrier protein] synthase III (FabH) of Escherichia coli, suggesting its potential as an antibacterial agent africanjournalofbiomedicalresearch.com. It is plausible that this compound could also exhibit unique interactions with various cellular targets, though further specific molecular docking and experimental validation are required to elucidate these interactions.

| Compound | Target Protein | Key Interacting Residues (for Daidzein) | Predicted Impact of 4'-O-Glucuronidation |

|---|---|---|---|

| Daidzein | Estrogen Receptor | GLU353, GLY521 | Altered binding affinity and orientation due to steric hindrance and changed polarity. |

| Daidzein | Lox-2 Receptor | Asp775 | Potential for different or weaker interactions due to the bulky glucuronide group. |

Effects on Cellular Processes and Signaling Pathways

The biological effects of this compound are manifested through its influence on various cellular processes and signaling pathways, which can have implications for health and disease.

Modulation of Cell Death in Human Breast Cancer Cell Lines by Glucuronidation

The parent compound, daidzein, has been shown to induce apoptosis (programmed cell death) in human breast cancer cell lines, such as MCF-7 nih.govcapes.gov.brresearchgate.net. Studies have indicated that daidzein can trigger the mitochondrial pathway of apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2 researchgate.netwaocp.org. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in cell death nih.govresearchgate.net.

However, the process of glucuronidation appears to modulate this effect. Research has suggested that the pro-apoptotic activity of daidzein in MCF-7 cells is reversed by glucuronidation. This implies that this compound is likely less effective at inducing apoptosis than its aglycone form. The reduced activity of the glucuronide conjugate could be due to its decreased ability to enter cells or to interact with intracellular targets involved in the apoptotic pathway. Nevertheless, the potential for this compound to be deconjugated back to daidzein by β-glucuronidases within the tumor microenvironment could represent a mechanism for localized activation of the compound's anticancer effects.

Potential as a Dietary Biomarker in Polyphenol Intervention Studies

Given that this compound is a major metabolite of daidzein, its presence and concentration in biological fluids can serve as a reliable biomarker for soy intake. In polyphenol intervention studies, accurate assessment of intake is crucial for correlating dietary habits with health outcomes. Urinary excretion of isoflavonoids is considered a good biomarker for soy consumption mdpi.com.

A study investigating the urinary metabolome following a polyphenol-rich diet identified "glucuronidated daidzein" as one of a panel of six key metabolites that could serve as sensitive and selective biomarkers of dietary intake. This panel demonstrated high predictive performance in distinguishing between pre- and post-intervention samples. While the study did not specify the isomeric form of daidzein glucuronide, it is reasonable to infer that this compound, as a primary metabolite, would be a significant contributor to this biomarker signature. The urinary pharmacokinetics of daidzein glucuronides show an apparent terminal half-life of around 3.8 hours, which is an important consideration when using it as a biomarker aacrjournals.org.

Role in Hormone Regulation and Cancer Development Prevention

The structural similarity of daidzein to estrogen allows it to interact with estrogen receptors and exert estrogenic or anti-estrogenic effects, which may play a role in hormone-dependent conditions, including certain types of cancer nih.gov. The anticancer properties of daidzein are linked to its ability to induce apoptosis, regulate the immune response, and reduce oxidative damage nih.gov.

While daidzein itself has been studied for its potential role in preventing hormone-dependent cancers, the activity of its metabolites is also of significant interest. Daidzein glucuronides, including this compound, are generally considered to be less estrogenic than the parent aglycone researchgate.net. However, their high concentrations in circulation and the potential for deconjugation in target tissues suggest they may act as a reservoir for the more active daidzein. The consumption of soy isoflavones has been associated with a reduced risk of certain cancers, and this effect is likely mediated by the complex interplay of daidzein and its various metabolites, including this compound mdpi.com. It is proposed that these conjugated metabolites could be key compounds responsible for the pharmacological properties of isoflavones nih.gov.

Functional Significance of Conjugated Metabolites as Bioactive Reservoirs

After ingestion, isoflavones like daidzein undergo significant metabolism, primarily through glucuronidation, which is a major Phase II metabolic pathway. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the isoflavone (B191592), forming more water-soluble conjugates such as this compound. researchgate.netthieme-connect.com These glucuronidated metabolites are the predominant forms of isoflavones found in systemic circulation. nih.govaacrjournals.org

The conjugation process serves as a detoxification route with respect to estrogenicity and facilitates the transport and excretion of these compounds. researchgate.net However, this is not the end of their biological journey. These conjugated forms, particularly glucuronides, are considered to function as a circulating reservoir of the bioactive aglycone. aacrjournals.org While the glucuronides themselves may have limited direct biological activity, they can be transported to various tissues. nih.gov In these target tissues, enzymes such as β-glucuronidases can hydrolyze the glucuronide conjugate, releasing the active aglycone, daidzein. nih.gov This localized deconjugation allows the active form of the isoflavone to exert its biological effects at specific sites.

Furthermore, these metabolites can be secreted into the bile, re-enter the intestine, and be deconjugated by bacterial enzymes in the colon, a process known as enterohepatic circulation. nih.govroyalsocietypublishing.org This recycling mechanism allows for reabsorption of the aglycone, extending the half-life and bioavailability of the compound and reinforcing the role of the glucuronide conjugate as a stable, transportable reservoir for the bioactive parent molecule. royalsocietypublishing.org

Estrogenic and Non-Estrogenic Bioactivities of Daidzein Glucuronides

While the parent aglycone, daidzein, is known for its various biological effects, its glucuronidated metabolites exhibit a distinct activity profile. Research indicates that these conjugates are not merely inactive transport forms but possess their own, albeit often weaker, bioactivities.

Estrogenic Activity

Studies consistently show that daidzein glucuronides are significantly less estrogenic than their aglycone form, daidzein. researchgate.netnih.gov The estrogenic potential is often evaluated by the ability of a compound to bind to estrogen receptors (ERs). In competitive binding assays, daidzein glucuronides show a much lower affinity for ERs compared to daidzein and 17β-estradiol. nih.gov The slight estrogenic activity observed when cells are exposed to daidzein glucuronides is largely attributed to the deconjugation of a small fraction (0.2-1.6%) back to the more potent aglycone, daidzein, within the cell culture system. nih.gov This suggests that the glucuronide itself is not a potent estrogen, and its activity in this context is primarily dependent on its conversion back to the parent compound. nih.gov

| Compound | Concentration for 50% Displacement of 17β-(3H)estradiol (CB50) |

|---|---|

| 17β-estradiol | 1.34 nmol/L |

| Diethylstilbestrol | 1.46 nmol/L |

| Daidzein | 1.6 µmol/L |

| Daidzein Glucuronide (DG) | 14.7 µmol/L |

Data sourced from a competitive binding assay using B6D2F1 mouse uterine cytosol. nih.gov

Non-Estrogenic Bioactivities

Beyond their weak estrogenic effects, daidzein glucuronides have been shown to possess non-estrogenic biological activities. One notable effect is the modulation of the immune system. At nutritionally relevant concentrations (0.1-10 µmol/L), daidzein glucuronides have been found to significantly enhance the cancer cell-killing ability of human peripheral blood Natural Killer (NK) cells in vitro. nih.gov This activation of NK cells is a distinct, non-estrogenic pathway. nih.gov Furthermore, the study found that isoflavone glucuronides could additively enhance the activation of NK cells by interleukin-2 (B1167480) (IL-2), suggesting a potential synergistic role in immune surveillance. nih.gov Inhibition of NK cytotoxicity by the glucuronides was only observed at a much higher, likely supra-physiological, concentration of 50 µmol/L. nih.gov

| Compound | Concentration Range | Effect on NK Cell-Mediated K562 Cancer Cell Killing |

|---|---|---|

| Daidzein Glucuronide (DG) | 0.1-10 µmol/L | Significant enhancement |

| Daidzein Glucuronide (DG) | 50 µmol/L | Inhibition |

Data from in vitro studies on human peripheral blood NK cells. nih.gov

Advanced Analytical Methodologies for Daidzein 4 O Glucuronide Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of Daidzein (B1669772) 4'-O-glucuronide, enabling its separation from a mixture of other metabolites and endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV or diode-array detection (DAD) is a robust method for the quantitative analysis of Daidzein 4'-O-glucuronide and other related isoflavone (B191592) conjugates in biological samples such as human plasma. nih.govnih.gov This technique allows for the simultaneous measurement of multiple metabolites. nih.govresearchgate.net

A validated HPLC-UV-DAD method has been successfully developed for the determination of 16 intact isoflavone metabolites, including glucuronide and sulfate (B86663) conjugates of daidzein. nih.gov The separation is typically achieved on a C18 reversed-phase column. nih.govekb.eg The mobile phase often consists of a gradient mixture of an ammonium (B1175870) acetate (B1210297) solution and acetonitrile, which allows for the effective separation of these polar conjugated metabolites. nih.gov

Key parameters for a typical HPLC method for the analysis of daidzein metabolites are summarized below.

| Parameter | Value/Description | Source |

| Column | Hydrosphere C18 (100 mm x 4.6 mm I.D., 3 µm particle size) | nih.gov |

| Mobile Phase | Gradient of 10 mM ammonium acetate solution and acetonitrile | nih.gov |

| Flow Rate | 1.5 ml/min | nih.gov |

| Column Temperature | 45 °C | nih.gov |

| UV Detection | 250 nm | nih.gov |

| Linear Range | 5-5000 ng/ml | nih.gov |

| LOD | 7.9-9.4 ng/ml | nih.gov |

| LOQ | 21.1-23.4 ng/ml | nih.gov |

This methodology has demonstrated excellent linearity (r > 0.997) and sensitivity for the quantification of isoflavone metabolites, proving useful for pharmacokinetic and metabolic investigations. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography (UHPLC), with its smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with high-resolution mass spectrometry (HRMS) like LTQ-Orbitrap, it becomes a powerful tool for the comprehensive profiling and tentative identification of metabolites. mdpi.commdpi.com

In studies on daidzein metabolism in rats, a UHPLC-LTQ-Orbitrap MS method was used to screen for and identify numerous metabolites. mdpi.com This approach allows for the characterization of positional isomers, which have identical mass weights but different retention times. For instance, Daidzein 7-O-glucuronide and this compound were distinguished based on their chromatographic elution and calculated ClogP values. mdpi.com The fragmentation patterns observed in the MS/MS spectra, such as the neutral loss of a glucuronide moiety (176 Da), further aid in the identification of these conjugates. mdpi.com

A UPLC-MS/MS method has also been developed for the rapid and sensitive quantification of isoflavones, including daidzein, in biological fluids, demonstrating the versatility of this technique. nih.gov This method achieved a limit of quantification (LOQ) for daidzein as low as 2 ng/mL. nih.gov

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing detailed structural information and enabling sensitive quantification. Various MS techniques are employed, each offering unique advantages for metabolite research.

Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS) for Conjugate Identification

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a key technique for the structural identification of conjugated isoflavone metabolites. nih.govresearchgate.net ESI is a soft ionization technique that allows for the analysis of intact, thermally labile molecules like glucuronides.

The identification of this compound and other conjugates in human plasma has been confirmed by comparing their LC-ESI-MS data with those of chemically synthesized standards. nih.govresearchgate.net In studies of daidzein metabolism, metabolites are characterized by their precursor ions ([M-H]⁻ in negative ion mode) and their fragmentation patterns. mdpi.com For glucuronide conjugates, a characteristic fragmentation is the loss of the glucuronic acid group, resulting in a product ion corresponding to the aglycone (daidzein). mdpi.com This technique has been instrumental in identifying a range of daidzein metabolites, including monoglucuronides and sulfates, in human plasma. nih.gov

| Metabolite | Precursor Ion ([M-H]⁻) | Key Fragment Ion | Identification Method | Source |

| Daidzein-4'-O-glucuronide | m/z 429.0815 | m/z 253 (Daidzein) | Comparison of retention time and mass fragmentation with standards | nih.govmdpi.com |

| Daidzein-7-O-glucuronide | m/z 429.0815 | m/z 253 (Daidzein) | Comparison of retention time and mass fragmentation with standards | nih.govmdpi.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) for In Situ Tissue Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govmaastrichtuniversity.nlmdpi.com This method combines the sensitivity and selectivity of mass spectrometry with spatial analysis, providing crucial information on where metabolites are localized within specific organs. maastrichtuniversity.nl

In studies investigating the in situ distribution of daidzein and its derivatives in mice, MALDI-TOF MSI was used to analyze organs such as the kidney and liver. nih.gov This research successfully detected glucuronide conjugates of daidzein derivatives within these tissues. For example, a daidzein-derivative glucuronide conjugate ([DD2 glucuronide + Na]⁺) with an m/z of 593.559 was found in the kidney, and another with an m/z of 593.276 was located in the liver. nih.gov While these were not identified specifically as the 4'-O-glucuronide, the study demonstrates the capability of MALDI-MSI to map the distribution of daidzein glucuronides in tissues. nih.gov This technique is crucial for understanding the tissue-specific metabolism and accumulation of this compound. nih.govresearchgate.net

Triple-Quadrupole Tandem Mass Spectrometry for Metabolite Profiling

Triple-quadrupole tandem mass spectrometry (MS/MS) is widely used for the targeted quantification and profiling of metabolites due to its high sensitivity and specificity. nih.gov This technique often operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. nih.gov

An HPLC-MS/MS method was developed and validated for the pharmacokinetic analysis of daidzein and its 7-O-glucuronide, showcasing the utility of this approach for quantitative studies of specific metabolites. nih.gov The method demonstrated high precision, accuracy, and recovery. nih.gov Similarly, a UPLC-MS/MS method for quantifying daidzein and other isoflavones in urine used MRM to monitor specific ion transitions. For daidzein, the precursor ion [M-H]⁻ at m/z 253.2 was fragmented to produce product ions at m/z 91 and m/z 223.2, which were used for quantification. nih.gov This targeted approach allows for the accurate measurement of this compound concentrations in complex biological samples, even at low levels, making it invaluable for metabolic and pharmacokinetic profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Regioisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules such as this compound and its regioisomers. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

In the case of daidzein glucuronides, NMR is crucial for distinguishing between different positional isomers, such as the 7-O-glucuronide and the 4'-O-glucuronide. The position of the glucuronyl moiety on the daidzein backbone induces characteristic changes in the chemical shifts of the neighboring protons and carbons. For instance, the attachment of the glucuronic acid at the 4'-position results in a downfield shift of the signals corresponding to the protons and carbons in the B-ring of the daidzein molecule, while the signals for the A-ring remain largely unaffected.

Advanced 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. The HMBC experiment is particularly powerful as it reveals long-range correlations (typically over two to three bonds) between protons and carbons, which can definitively establish the point of attachment of the glucuronic acid moiety to the daidzein skeleton. By observing a correlation between the anomeric proton of the glucuronic acid and the carbon at the 4'-position of the daidzein B-ring, the structure of this compound can be unequivocally confirmed.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound, which are instrumental in its structural verification.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| Daidzein Moiety | ||

| 2 | 153.2 | 8.32 (s) |

| 3 | 124.5 | |

| 4 | 175.0 | |

| 5 | 126.5 | 7.98 (d, J=8.8 Hz) |

| 6 | 115.3 | 6.95 (dd, J=8.8, 2.2 Hz) |

| 7 | 162.6 | 6.85 (d, J=2.2 Hz) |

| 8 | 102.3 | |

| 9 | 157.5 | |

| 10 | 119.8 | |

| 1' | 123.5 | |

| 2' | 130.3 | 7.45 (d, J=8.6 Hz) |

| 3' | 115.4 | 6.92 (d, J=8.6 Hz) |

| 4' | 157.5 | |

| 5' | 115.4 | 6.92 (d, J=8.6 Hz) |

| 6' | 130.3 | 7.45 (d, J=8.6 Hz) |

| Glucuronide Moiety | ||

| 1'' | 100.1 | 5.01 (d, J=7.5 Hz) |

| 2'' | 73.2 | 3.45-3.55 (m) |

| 3'' | 75.6 | 3.45-3.55 (m) |

| 4'' | 71.6 | 3.45-3.55 (m) |

| 5'' | 76.2 | 3.75 (d, J=9.7 Hz) |

Note: Chemical shifts are typically referenced to a standard solvent signal. The specific coupling constants (J values) are crucial for determining the spatial relationship between adjacent protons.

Application of HPLC-NMR for On-line Structural Analysis

The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (HPLC-NMR) provides a powerful platform for the on-line separation and structural elucidation of constituents in complex mixtures, such as biological fluids and plant extracts. This technique is particularly advantageous for the analysis of isoflavone metabolites like this compound, as it allows for the direct identification of these compounds in their native state without the need for laborious isolation and purification steps.

In a typical HPLC-NMR setup, the effluent from the HPLC column is directed through a flow-cell positioned within the NMR spectrometer's probe. As the separated analytes pass through the flow-cell, their NMR spectra are continuously acquired. This on-line approach enables the acquisition of structural information for multiple components within a single chromatographic run.

For the analysis of this compound and its isomers, a reversed-phase HPLC method can be employed to achieve chromatographic separation. The subsequent on-line NMR analysis would then provide the structural data necessary to confirm the identity of each eluted peak. This is particularly useful for distinguishing between closely related isomers that may have similar retention times but distinct NMR spectral fingerprints. The ability to obtain high-resolution NMR data directly from the HPLC eluent streamlines the process of metabolite identification and characterization in complex biological matrices.

Enzymatic Hydrolysis with Beta-Glucuronidase and Sulfatase for Conjugate Analysis

Enzymatic hydrolysis is a fundamental technique used in the analysis of conjugated metabolites like this compound. In biological systems, isoflavones are often found as glucuronide and sulfate conjugates, which are more water-soluble and readily excreted. To accurately quantify the total amount of an isoflavone, these conjugates must first be cleaved to release the parent aglycone. This is typically achieved through the use of specific enzymes, namely β-glucuronidase and sulfatase.

β-Glucuronidase is an enzyme that specifically catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronides. sigmaaldrich.com This process is essential for the analysis of this compound, as it cleaves the glucuronic acid moiety, releasing the free daidzein aglycone. Similarly, sulfatase enzymes are used to hydrolyze sulfate esters, which is necessary for the analysis of any potential daidzein sulfate conjugates that may be present in a sample.

The enzymatic hydrolysis procedure is a critical step in sample preparation prior to chromatographic analysis (e.g., HPLC or LC-MS) for the quantification of total daidzein. jfda-online.com By treating a biological sample, such as urine or plasma, with a mixture of β-glucuronidase and sulfatase, both glucuronide and sulfate conjugates are converted to their aglycone form. nih.gov The subsequent analysis then provides a measure of the total amount of daidzein present in the original sample.

The efficiency of the enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, the pH and temperature of the reaction, and the incubation time. nih.gov For instance, β-glucuronidase derived from Helix pomatia is commonly used and often contains some sulfatase activity. sigmaaldrich.comnih.gov However, for complete hydrolysis of both types of conjugates, a combination of both enzymes is often preferred. nih.govacs.org It is also important to consider that incomplete hydrolysis can lead to an underestimation of the total isoflavone content. nih.gov

The following table outlines typical conditions for the enzymatic hydrolysis of isoflavone conjugates in biological samples.

Table 2: Typical Conditions for Enzymatic Hydrolysis of Daidzein Conjugates

| Parameter | Condition |

|---|---|

| Enzymes | β-Glucuronidase (e.g., from Helix pomatia or E. coli) and Sulfatase (e.g., from Aerobacter aerogenes) |

| pH | Typically around 5.0, which is optimal for many commercially available β-glucuronidases. sigmaaldrich.com |

| Temperature | 37 °C is commonly used to mimic physiological conditions. sigmaaldrich.com |

| Incubation Time | Can range from 2 to 16 hours, depending on the sample matrix and enzyme concentration. nih.gov |

| Enzyme Concentration | Varies depending on the specific activity of the enzyme preparation and the expected concentration of conjugates. |

| Sample Matrix | Urine, plasma, or tissue homogenates. |

Current Research Challenges and Future Academic Directions for Daidzein 4 O Glucuronide

Addressing the Limited Specific Research on Daidzein (B1669772) 4'-O-Glucuronide

A significant challenge in the field of isoflavone (B191592) research is the limited number of studies focusing specifically on Daidzein 4'-O-glucuronide. Much of the existing literature tends to investigate the biological effects of daidzein in its aglycone form or concentrates on the more potent estrogenic metabolite, equol (B1671563). This research gap is largely due to the complex nature of isoflavone metabolism, which results in a variety of conjugated forms, making it difficult to isolate and study the effects of a single metabolite.

Elucidating Precise Biological Activities of Isolated this compound at Physiologically Relevant Concentrations

A critical area for future investigation is the determination of the precise biological activities of isolated this compound. While some studies have examined the effects of daidzein glucuronides as a general class, research on the specific 4'-O-isomer is lacking. For instance, a study on the closely related Daidzein-7-O-glucuronide found it to be weakly estrogenic and capable of activating human natural killer cells in vitro royalsocietypublishing.org. These findings suggest that glucuronide conjugates are not merely inactive metabolites but may possess their own biological functions.

To accurately assess the physiological relevance of this compound, it is imperative to conduct studies using the isolated compound at concentrations that are representative of those found in human circulation after soy intake. This will help to clarify its direct biological effects and determine whether it acts independently, synergistically, or antagonistically with other daidzein metabolites.

| Compound | Observed In Vitro Biological Activity | Reference |

|---|---|---|

| Daidzein-7-O-glucuronide | Weakly estrogenic; Activates human natural killer cells | royalsocietypublishing.org |

Development of Hybrid Pharmacokinetic Models for Resolving Discrepancies between In Vitro and In Vivo Data

A significant hurdle in understanding the in vivo relevance of this compound is the discrepancy often observed between in vitro experimental results and in vivo outcomes. These differences can be attributed to the complex absorption, distribution, metabolism, and excretion (ADME) processes that govern the fate of isoflavones in the body.

To bridge this gap, the development of sophisticated pharmacokinetic models is essential. Physiologically based pharmacokinetic (PBPK) models, for example, can integrate in vitro data with human physiological information to predict the in vivo behavior of daidzein and its metabolites frontiersin.orgaacrjournals.org. The creation of hybrid models that combine PBPK principles with other modeling approaches could provide a more accurate prediction of the systemic and tissue-specific concentrations of this compound, thereby helping to reconcile in vitro and in vivo findings.

Comprehensive Investigation of Synergy and Interactions with Other Daidzein Metabolites and Bioactive Compounds

This compound does not exist in isolation in the body; it is part of a complex mixture of daidzein metabolites and other bioactive compounds derived from the diet. Therefore, a comprehensive investigation into the potential synergistic and antagonistic interactions of this compound is a crucial future research direction.

A study on breast cancer cells demonstrated that the effects of daidzein could be modulated by its sulfate (B86663) and gut-derived metabolites, highlighting the importance of considering the complete metabolic profile nih.gov. It is plausible that this compound also participates in such interactions, and its biological activity may be significantly altered in the presence of other metabolites. Future studies should aim to co-administer this compound with other relevant compounds to elucidate these complex relationships.

| Compound/Metabolite Mixture | Observed Interaction with Daidzein in Breast Cancer Cells | Reference |

|---|---|---|

| Sulfate metabolites | Maintained daidzein's ability to reduce NGB levels | nih.gov |

| Gut metabolites | Impaired daidzein's effect on NGB levels | nih.gov |

Exploration of Novel Synthetic Strategies for Regioselective Production of this compound for Research Purposes

A major bottleneck in conducting research on this compound is the lack of commercially available, pure standards. The chemical synthesis of daidzein glucuronides is challenging due to the need for regioselectivity, that is, the ability to attach the glucuronic acid moiety to a specific hydroxyl group on the daidzein molecule.

Future research should focus on developing novel synthetic strategies for the regioselective production of this compound. This could involve the use of specific enzymes, such as UDP-glucuronosyltransferases (UGTs), or advanced chemical methods that employ protective groups to direct the glucuronidation to the desired 4'-position frontiersin.orgnih.gov. The availability of pure this compound will be instrumental in facilitating the research needed to elucidate its biological functions.

Translational Research for Evaluating Therapeutic and Health-Beneficial Potential of this compound

Ultimately, the goal of research into this compound is to understand its potential contribution to human health. Therefore, translational research that evaluates its therapeutic and health-beneficial potential is of paramount importance. While the parent compound, daidzein, has been studied for its potential roles in preventing chronic diseases, the specific contributions of its glucuronidated metabolites are not well understood escholarship.org.

Future translational studies should aim to determine the bioavailability of this compound at target tissues and investigate its effects in relevant disease models. This will require a multidisciplinary approach, combining expertise in nutrition, pharmacology, and clinical research to translate basic scientific findings into tangible health benefits for the population.

Q & A

Q. What analytical methods are recommended for quantifying Daidzein 4'-O-glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma, urine, or tissue samples. Key parameters include declustering potential (DP), collision energy (CE), and validation of specificity, sensitivity, and reproducibility. Enzymatic hydrolysis (e.g., sulfatase/glucuronidase treatment) may precede analysis to distinguish free and conjugated forms .

Q. How does the dosage form influence the pharmacokinetics (PK) of Daidzein and its 4'-O-glucuronide metabolite?

Studies in Wistar rats show that daidzein solution achieves faster absorption (tmax = 0.46 h) and higher bioavailability (47% total daidzein) compared to suspensions (tmax = 5 h, 12.2% bioavailability). LC-MS/MS data reveal significant differences in peak plasma concentrations (Cmax) of both daidzein and its glucuronide metabolite, emphasizing the need for formulation optimization in preclinical studies .

Q. What are the key pharmacokinetic parameters for this compound, and how are they determined?

Terminal half-life (t1/2), Cmax, and area under the curve (AUC) are critical. For example, daidzein glucuronide exhibits a t1/2 of 3.8 h in humans, determined via urinary excretion studies using enzymatic hydrolysis and LC-MS/MS. Discrepancies between calculated and measured values (e.g., t1/2 differences of 32%) highlight the importance of experimental validation .

Q. What factors influence the solubility and stability of this compound in experimental settings?

Calculated solubility (ALOGPS: 1.63 g/L) and logP (1.05) suggest moderate hydrophilicity. Stability is pH-dependent, with glucuronides prone to hydrolysis in acidic environments. Storage at 2–8°C and use of stabilizers (e.g., antioxidants) are recommended for long-term preservation .

Advanced Research Questions

Q. What are the challenges in achieving regioselective synthesis of this compound?

Regioselective glucuronidation at the 4'-position requires protecting groups (e.g., acetylation) and catalysts like SnCl4 to promote anomerization. A 2001 study achieved selective 7-deacetylation of 4',7-di-O-acetyldaidzein, followed by glycosidation with 6,1-anhydroglucopyranuronic acid, yielding 4'-O-glucuronide with >90% purity .

Q. How can molecular docking elucidate interactions between this compound and target proteins?

Docking analyses using tools like Blind Docking Server (Achilles) compare metabolite structures (from PubChem) with protein 3D models (PDB). For example, glucuronide metabolites of flavonoids have shown binding affinity to transcription factors regulating oxidative stress, validated by RMSD values and NMR chemical shift data .

Q. How do discrepancies between calculated and experimental pharmacokinetic parameters arise?

Discrepancies (e.g., 32% shorter t1/2 in sulfatase-treated urine vs. calculated values) may stem from enterohepatic recirculation or absorption-limited elimination. Hybrid PK models integrating in vitro hepatocyte data and in vivo measurements are proposed to resolve these conflicts .

Q. What role does glucuronidation position (4'-O vs. 7-O) play in biological activity?

Position affects receptor binding and metabolic stability. For instance, (−)-EGCG-4"-O-glucuronide exhibits reduced COMT inhibition (IC50 ~0.2 μM) compared to the 3′-O-glucuronide, suggesting steric hindrance at the 4'-position alters activity. Similar trends are observed in daidzein metabolites .

Q. How can NMR and HPLC-NMR aid in structural elucidation of glucuronide metabolites?

HPLC-NMR identifies glucuronide regioisomers by analyzing chemical shifts (e.g., H-3' and H-5' protons in 4'-O-glucuronide). For daidzein metabolites, anomeric proton signals (~δ 5.2 ppm) and coupling constants (J = 7–8 Hz) confirm β-D-glucuronide configuration .

Q. What in vitro models are suitable for studying this compound metabolism?

Primary hepatocytes (rat, human) and UDP-glucuronosyltransferase (UGT) isoform-specific assays (e.g., UGT1A1, UGT1A8) are used to profile glucuronidation kinetics. LC-MS/MS quantifies metabolite formation rates, while siRNA knockdown validates enzyme contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.